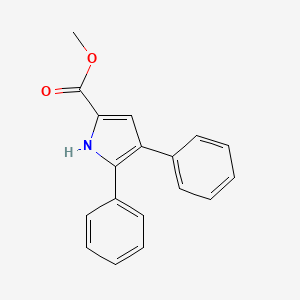
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: is a chemical compound known for its unique structure and properties It consists of a benzenecarbothioate group attached to a 4-chloro-4-oxobutan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-chloro-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: can be compared with other benzenecarbothioate derivatives and compounds containing the 4-chloro-4-oxobutan-2-yl group.
Uniqueness:
- The presence of both the benzenecarbothioate and 4-chloro-4-oxobutan-2-yl groups in a single molecule gives it unique reactivity and potential applications that are not observed in other similar compounds.
Comparaison Avec Des Composés Similaires
- Benzenecarbothioic acid derivatives
- 4-Chloro-4-oxobutan-2-yl derivatives
This detailed article provides an overview of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
67714-32-3 |
|---|---|
Formule moléculaire |
C11H11ClO2S |
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
S-(4-chloro-4-oxobutan-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H11ClO2S/c1-8(7-10(12)13)15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
NALQAWZGCQWEQG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)Cl)SC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

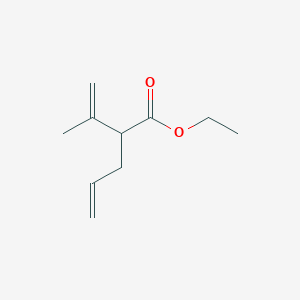
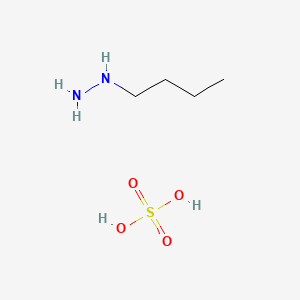
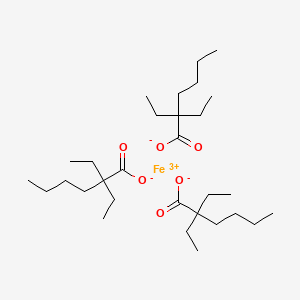
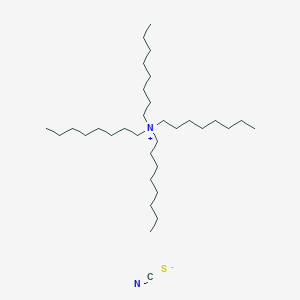
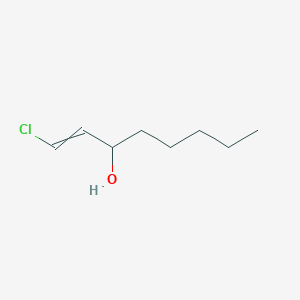
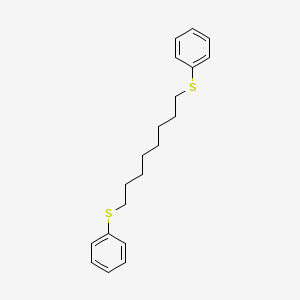
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
